

An In-depth Technical Guide to Imazamox-13C,d3: Chemical Properties and Structure

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Compound of Interest

Compound Name: Imazamox-13C,d3

Cat. No.: B12425544

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies for **Imazamox-13C,d3**. This isotopically labeled compound serves as a crucial internal standard for the quantitative analysis of Imazamox, a systemic herbicide, in various matrices.^[1] Its use in analytical techniques such as nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS) is well-established.^[1]

Core Chemical Properties and Structure

Imazamox-13C,d3 is a stable isotope-labeled version of Imazamox, a member of the imidazolinone class of herbicides.^{[2][3]} The labeling with one Carbon-13 atom and three Deuterium atoms on the methoxymethyl group provides a distinct mass shift, facilitating its use as an internal standard in quantitative analyses.^[4]

IUPAC Name: 2-[(RS)-4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl]-5-((methoxy-13C-d3)methyl)nicotinic acid

Chemical Structure:

The core structure consists of a nicotinic acid ring substituted with a methoxymethyl group and an imidazolinone ring. The isotopic labels are located on the methyl of the methoxymethyl substituent.

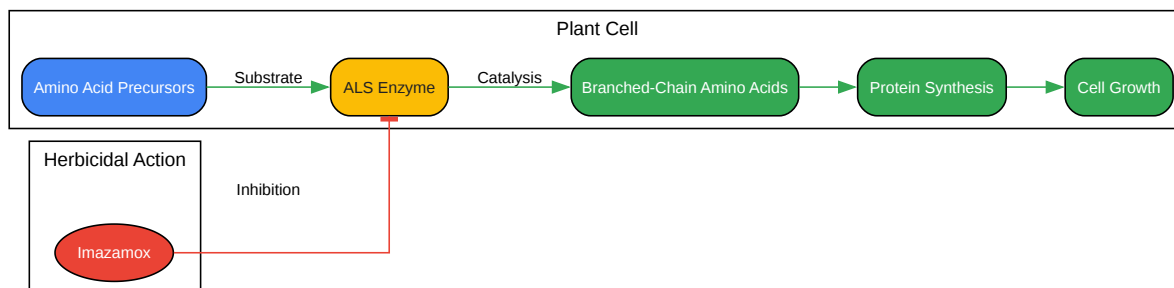
Quantitative Data Summary

The following table summarizes the key chemical and physical properties of **Imazamox-13C,d3** and its parent compound, Imazamox.

Property	Imazamox-13C,d3	Imazamox (Unlabeled)
Molecular Formula	$C_{14}^{13}CH_{16}D_3N_3O_4$	$C_{15}H_{19}N_3O_4$
Molecular Weight	309.34 g/mol	305.33 g/mol
Accurate Mass	308.156 Da	305.13756 Da
CAS Number	Not available	114311-32-9
Solubility (Water)	Not explicitly available	4160 mg/L at 20°C
Storage Temperature	-20°C to -80°C for long-term storage	Room Temperature

Mechanism of Action

Imazamox functions as a systemic herbicide by inhibiting the plant enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is critical for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine. The inhibition of ALS disrupts protein synthesis, leading to the cessation of cell growth and eventual death of the plant. Animals do not possess the ALS enzyme, which contributes to the herbicide's selective toxicity towards plants.



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Caption: Imazamox mode of action via inhibition of the ALS enzyme.

Experimental Protocols

The primary application of **Imazamox-13C,d3** is as an internal standard for the quantification of Imazamox residues in environmental and agricultural samples. Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique due to its high sensitivity and selectivity.

Sample Preparation: Extraction from Soil and Water

A common extraction procedure for Imazamox from soil and water samples involves the following steps:

- **Extraction:** Samples are typically extracted with an acidic aqueous methanol solution.
- **Partitioning:** The extract is then partitioned with a solvent like dichloromethane to separate the analyte from interfering matrix components.
- **Purification:** Further cleanup can be achieved using solid-phase extraction (SPE) or gel permeation chromatography. Matrix solid-phase dispersion (MSPD) has also been shown to provide high recovery rates.

LC-MS/MS Analysis

A validated method for the determination of Imazamox in water involves the following instrumental parameters:

- HPLC System: Agilent 1200 HPLC System or equivalent.
- Mass Spectrometer: AB Sciex API4000 TurbolonSpray® mass spectrometer or equivalent.
- Column: Zorbax Eclipse XDB-C18 column (e.g., 4.6 x 50.0 mm, 1.8- μ m).
- Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B).
 - Example Gradient: 80:20 (A:B) held for 0.5 min, ramped to 50:50 over 2.5 min, then to 5:95 over 4 min and held for 3 min, followed by re-equilibration.
- Ionization Mode: Positive ion electrospray ionization (ESI+).
- MRM Transitions:
 - Imazamox: m/z 306.3 \rightarrow 261.2 (quantifier) and m/z 306.3 \rightarrow 86.3 (qualifier).
 - **Imazamox-13C,d3**: The expected protonated molecular ion $[M+H]^+$ is at m/z 310.3. The fragment ions would be shifted accordingly.



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Caption: A typical experimental workflow for Imazamox analysis.

Spectroscopic Data Interpretation

The isotopic labels in **Imazamox-13C,d3** lead to predictable and characteristic shifts in its mass and NMR spectra.

Mass Spectrometry

In mass spectrometry, the molecular weight of **Imazamox-13C,d3** is approximately 4 Da greater than unlabeled Imazamox. Using high-resolution mass spectrometry, the protonated molecular ion $[M+H]^+$ for **Imazamox-13C,d3** is observed at m/z 310.3, which is distinct from the m/z of 306.3 for the unlabeled compound. This mass difference is fundamental to its use as an internal standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: In the proton NMR spectrum, the signal corresponding to the methoxy protons ($-\text{OCH}_3$) in unlabeled Imazamox will be absent or significantly reduced in **Imazamox-13C,d3** due to the substitution of protons with deuterium.
- ^{13}C NMR: The carbon-13 NMR spectrum will show an enhanced signal for the carbon atom in the methoxymethyl group due to the ^{13}C enrichment. The chemical shift of this carbon will be consistent with a methoxy carbon. For unlabeled Imazamox, characteristic ^{13}C NMR shifts have been reported in CDCl_3 , with the methoxy carbon appearing around 59.00 ppm and the methylene carbon of the methoxymethyl group at approximately 71.17 ppm.

This detailed technical guide provides a foundational understanding of **Imazamox-13C,d3** for researchers and professionals in relevant scientific fields. The provided data and protocols are intended to support the effective use of this isotopically labeled standard in analytical and research applications.

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